molecular formula C12H11N5O3 B11705207 6-methyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one

6-methyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one

Cat. No.: B11705207
M. Wt: 273.25 g/mol
InChI Key: NXLMOEWJQMDGNV-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6-position and a hydrazinyl group at the 2-position, which is further substituted with a 4-nitrobenzylidene moiety

Preparation Methods

The synthesis of 6-methyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one typically involves the condensation of 6-methyl-2-hydrazinylpyrimidin-4(3H)-one with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

6-methyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Reduction: The hydrazinyl group can be oxidized to form corresponding azides or other derivatives.

    Substitution: The methyl group at the 6-position can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, sodium dithionite, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-methyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-methyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidinone core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 6-methyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the nitrobenzylidene and pyrimidinone moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H11N5O3

Molecular Weight

273.25 g/mol

IUPAC Name

4-methyl-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11N5O3/c1-8-6-11(18)15-12(14-8)16-13-7-9-2-4-10(5-3-9)17(19)20/h2-7H,1H3,(H2,14,15,16,18)/b13-7+

InChI Key

NXLMOEWJQMDGNV-NTUHNPAUSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.